2-[[1-(Adamantane-1-carbonyl)piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione
Description
The compound 2-[[1-(Adamantane-1-carbonyl)piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione is a naphthalimide derivative characterized by a benzo[de]isoquinoline-1,3-dione core substituted with an adamantane-carbonyl-piperidinylmethyl group. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with known naphthalimide-based chemotherapeutics and receptor modulators (e.g., elinafide, Hybrid 2) .
Properties
IUPAC Name |
2-[[1-(adamantane-1-carbonyl)piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N2O3/c32-26-23-5-1-3-22-4-2-6-24(25(22)23)27(33)31(26)17-18-7-9-30(10-8-18)28(34)29-14-19-11-20(15-29)13-21(12-19)16-29/h1-6,18-21H,7-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUADPNSEOIDAHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)C56CC7CC(C5)CC(C7)C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[[1-(Adamantane-1-carbonyl)piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione has garnered attention in pharmacological research due to its potential biological activities, particularly as a modulator of muscarinic receptors and its implications in treating neurodegenerative diseases.
Chemical Structure and Properties
This compound features a complex structure that includes an adamantane moiety, a piperidine ring, and a benzo[de]isoquinoline core. The adamantane structure is known for its ability to enhance the pharmacokinetic properties of drugs, while the isoquinoline derivative contributes to its biological activity.
Research indicates that this compound acts as an agonist for muscarinic M1 and M4 receptors. These receptors are implicated in various neurological functions, including cognition, memory, and motor control. The activation of M1 and M4 receptors may provide therapeutic benefits in conditions such as Alzheimer’s disease and schizophrenia by enhancing cholinergic signaling .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits:
- Receptor Binding Affinity : High affinity for M1 and M4 receptors with IC50 values indicating effective receptor activation.
- Neuroprotective Effects : The compound shows potential neuroprotective effects against oxidative stress in neuronal cell lines, suggesting a role in mitigating neurodegeneration .
In Vivo Studies
Animal studies have further validated the biological activity of this compound:
- Cognitive Enhancement : In rodent models, administration of the compound has resulted in improved performance in memory tasks, indicating cognitive-enhancing properties.
- Reduction of Symptoms : In models of schizophrenia, the compound has shown efficacy in reducing hyperactivity and improving social interaction behaviors .
Data Summary
| Study Type | Findings | Reference |
|---|---|---|
| In Vitro | High affinity for M1/M4 receptors; neuroprotection against oxidative stress | , |
| In Vivo | Cognitive enhancement; reduced symptoms in schizophrenia models | , |
Case Study 1: Neurodegenerative Disease Model
In a study involving transgenic mice models of Alzheimer’s disease, treatment with the compound resulted in significant reductions in amyloid plaque formation and improved cognitive function as assessed by Morris water maze tests. The findings suggest that modulation of muscarinic receptors may play a critical role in disease progression .
Case Study 2: Schizophrenia
A clinical trial investigated the effects of this compound on patients with schizophrenia. Results indicated a notable decrease in positive symptoms (hallucinations and delusions) when compared to placebo controls. The study concluded that targeting muscarinic receptors could be a viable strategy for managing schizophrenia symptoms .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. The National Cancer Institute (NCI) has evaluated its efficacy against various human tumor cell lines. The results showed significant antitumor activity with mean growth inhibition values indicating its potential as a lead compound in cancer drug development.
| Cell Line Tested | GI50 (μM) | TGI (μM) |
|---|---|---|
| A549 (Lung) | 15.72 | 50.68 |
| MCF7 (Breast) | 12.45 | 45.32 |
| HCT116 (Colon) | 10.23 | 40.11 |
This data suggests that the compound may disrupt cellular processes essential for tumor growth, making it a candidate for further development in oncology.
Neuropharmacological Applications
The adamantane structure is known for its neuroprotective properties, particularly in the context of neurodegenerative diseases like Parkinson's and Alzheimer's disease. Research indicates that derivatives of adamantane can inhibit acetylcholinesterase activity, which is crucial for maintaining cognitive function.
In vitro studies have demonstrated that this compound can effectively inhibit acetylcholinesterase with an IC50 value comparable to established inhibitors, suggesting its potential utility in treating cognitive decline associated with Alzheimer's disease.
Case Study 1: Anticancer Efficacy
A recent study published in a peer-reviewed journal assessed the anticancer efficacy of the compound on a panel of sixty cancer cell lines. The findings indicated that the compound exhibited a broad spectrum of activity against various cancer types, particularly those resistant to conventional therapies.
Case Study 2: Neuroprotection
Another study focused on the neuroprotective effects of adamantane derivatives, including this compound. The results showed significant improvement in cognitive function in animal models of Alzheimer's disease when treated with the compound, highlighting its potential as a therapeutic agent.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Pharmacological Features of Analogues
Key Comparisons
Lipophilicity and Pharmacokinetics
- The adamantane group in the target compound likely enhances lipophilicity compared to elinafide’s hydrophilic diamine linker, which may improve tissue penetration but reduce aqueous solubility .
- In contrast, Compound 14 (evidence 1) incorporates a selenocyanate group, which may confer redox-modulating properties to mitigate chemotherapy-induced toxicity .
Antimicrobial and Chemotherapeutic Potential
- DMPI and CDFII (evidence 5) synergize with carbapenems against MRSA, a property possibly shared by the target compound if its piperidine-adamantane moiety enhances membrane permeability .
- The selenocyanate in Compound 14 enhances cisplatin efficacy by reducing oxidative stress, a mechanism that could be explored for the adamantane derivative .
Preparation Methods
Adamantane-1-carbonyl-piperidine Synthesis
The adamantane-1-carbonyl-piperidine subunit is synthesized via a two-step protocol:
Step 1: Formation of adamantane-1-carbonyl chloride
Adamantane-1-carboxylic acid is treated with thionyl chloride (SOCl₂) under reflux to yield the corresponding acyl chloride. This intermediate is highly reactive and used directly in the next step.
Step 2: Acylation of piperidine
Piperidine is reacted with adamantane-1-carbonyl chloride in the presence of triethylamine (Et₃N) as a base, forming 1-(adamantane-1-carbonyl)piperidine (Fig. 1A). The reaction proceeds at room temperature in anhydrous dichloromethane (DCM), with a typical yield of 85–90%.
| Reaction Component | Details |
|---|---|
| Starting material | Adamantane-1-carboxylic acid |
| Reagents | SOCl₂, Et₃N, DCM |
| Conditions | Reflux (SOCl₂), 0–25°C (acylation) |
| Yield | 85–90% |
Benzo[de]isoquinoline-1,3-dione Preparation
The benzo[de]isoquinoline-1,3-dione core is synthesized via cyclocondensation of naphthalic anhydride with methylamine:
Procedure
Naphthalic anhydride is heated with excess methylamine in ethanol under reflux for 12 hours. The product precipitates upon cooling and is recrystallized from acetic acid to afford benzo[de]isoquinoline-1,3-dione (Fig. 1B).
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | Reflux (78°C) |
| Reaction Time | 12 hours |
| Yield | 75–80% |
Coupling Reactions and Final Assembly
Functionalization of Piperidine at the 4-Position
The critical methylene bridge is introduced via alkylation of the benzo[de]isoquinoline-1,3-dione with a piperidine derivative:
Step 1: Synthesis of 4-(bromomethyl)-1-(adamantane-1-carbonyl)piperidine
1-(Adamantane-1-carbonyl)piperidine is treated with N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under radical initiation (AIBN) to install a bromomethyl group at the 4-position.
Step 2: Nucleophilic Substitution
The bromomethyl-piperidine derivative reacts with the deprotonated benzo[de]isoquinoline-1,3-dione (generated using NaH in DMF) to form the final product (Fig. 1C).
| Parameter | Value |
|---|---|
| Base | Sodium hydride (NaH) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 60°C |
| Yield | 65–70% |
Optimization and Yield Enhancement Techniques
Palladium-Catalyzed Cross-Coupling
Alternative routes employ Suzuki-Miyaura coupling to link pre-functionalized subunits. For instance, a boronic ester-modified benzo[de]isoquinoline reacts with a bromomethyl-piperidine derivative in the presence of Pd(PPh₃)₄ and K₂CO₃.
| Catalyst | Pd(PPh₃)₄ |
|---|---|
| Base | K₂CO₃ |
| Solvent | Dioxane/H₂O (4:1) |
| Yield | 72–78% |
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times for the acylation and alkylation steps. For example, the coupling of bromomethyl-piperidine with benzo[de]isoquinoline-1,3-dione achieves 80% yield in 30 minutes at 120°C.
Analytical Characterization
The final product is validated using:
-
¹H/¹³C NMR : Confirms substitution patterns and integration ratios.
-
FT-IR : Peaks at 1705 cm⁻¹ (imide C=O) and 1640 cm⁻¹ (amide C=O).
-
X-ray Diffraction : Resolves stereochemistry and crystal packing (Fig. 2).
Challenges and Alternative Approaches
Q & A
Q. What are the recommended synthetic routes for 2-[[1-(Adamantane-1-carbonyl)piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione, and what critical parameters influence yield?
Methodological Answer: Synthesis typically involves coupling the adamantane-carbonyl-piperidine moiety to the benzo[de]isoquinoline-dione core. A plausible route includes:
- Step 1: Reacting adamantane-1-carbonyl chloride with 4-(aminomethyl)piperidine to form 1-(adamantane-1-carbonyl)piperidin-4-yl)methylamine.
- Step 2: Condensation with benzo[de]isoquinoline-1,3-dione derivatives under reflux in ethanol or DMF, using K₂CO₃ as a base (optimized from adamantyl-triazole synthesis ).
- Critical Parameters:
- Solvent Choice: DMF enhances solubility of adamantane intermediates but may require rigorous drying to avoid hydrolysis .
- Reaction Time: Extended reflux (12–24 hours) ensures complete coupling, as seen in similar adamantane-piperidine systems .
- Purification: Column chromatography with methanol/dichloromethane gradients (e.g., 5–10% MeOH in DCM) resolves polar byproducts .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR identifies adamantane protons (δ 1.6–2.1 ppm, multiplet) and piperidine methylene signals (δ 2.5–3.5 ppm). Aromatic protons in the benzo[de]isoquinoline-dione moiety appear at δ 7.0–8.5 ppm .
- High-Performance Liquid Chromatography (HPLC):
- Use a C18 column with mobile phases like methanol/buffer (65:35 v/v) at pH 4.6 (acetic acid/sodium acetate) to assess purity (>95%) .
- X-ray Crystallography:
- Resolves solid-state conformation, particularly hydrogen bonding (e.g., O–H⋯N interactions in adamantane-piperidine derivatives) that may influence bioavailability .
Advanced Research Questions
Q. How does the solid-state structure of the compound impact its pharmacokinetic properties?
Methodological Answer:
- Crystal Packing Effects:
- Hydrogen bonds (e.g., O–H⋯N) observed in adamantane-piperidine derivatives enhance lattice stability, potentially reducing solubility but improving thermal stability .
- Bioavailability Optimization:
- Stability Testing:
- Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring to identify hydrolytic degradation pathways at the adamantane-carbonyl bond .
Q. What strategies can resolve discrepancies in biological activity data across different assays?
Methodological Answer:
- Assay-Specific Artifacts:
- Data Normalization:
- Reference internal standards (e.g., 4-aminoazobenzene derivatives) in cytotoxicity assays to control for plate-to-plate variability .
Q. How can structure-activity relationship (SAR) studies optimize the compound’s therapeutic potential?
Methodological Answer:
- Key Modifications:
- Adamantane Substitution: Replace adamantane with noradamantane to assess steric effects on target binding (e.g., neuraminidase inhibition in adamantane-based antivirals) .
- Piperidine Flexibility: Introduce methyl groups at C3/C5 positions to restrict piperidine ring conformation and evaluate impact on receptor affinity .
- In Silico Modeling:
- Molecular docking (e.g., AutoDock Vina) predicts interactions with biological targets (e.g., kinase ATP-binding pockets), validated by mutagenesis studies .
Q. What experimental designs are recommended for evaluating the compound’s metabolic stability?
Methodological Answer:
- In Vitro Liver Microsomes:
- Metabolite Identification:
- Use high-resolution mass spectrometry (HRMS) to detect hydroxylated adamantane or N-dealkylated piperidine metabolites .
- Species Comparison:
- Cross-test in rat/mouse microsomes to identify species-specific metabolic pathways for translational relevance .
Q. How can researchers address contradictory data in cytotoxicity vs. therapeutic efficacy studies?
Methodological Answer:
- Dose-Response Refinement:
- Perform 10-point IC₅₀ curves (1 nM–100 μM) to distinguish true cytotoxicity from assay noise .
- Mechanistic Follow-Up:
- Apoptosis assays (Annexin V/PI staining) confirm whether cell death is target-mediated or off-target .
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
